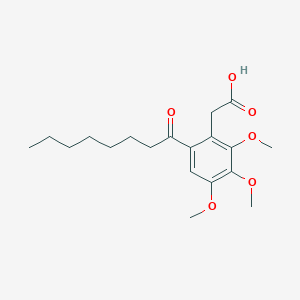
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-: is an organic compound with the molecular formula C19H28O6 It is characterized by the presence of a benzene ring substituted with methoxy groups and an oxooctyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetic acid and appropriate methoxy-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the substitution reactions.
Oxooctyl Chain Addition: The oxooctyl chain is introduced through a series of reactions involving acylation or alkylation processes.
Industrial Production Methods
In industrial settings, the production of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxooctyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate
- Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)-, ethyl ester
Uniqueness
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its specific substitution pattern and the presence of the oxooctyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C19H28O6 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetic acid |
InChI |
InChI=1S/C19H28O6/c1-5-6-7-8-9-10-15(20)13-11-16(23-2)19(25-4)18(24-3)14(13)12-17(21)22/h11H,5-10,12H2,1-4H3,(H,21,22) |
Clé InChI |
PSOHEGYFIPDDFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


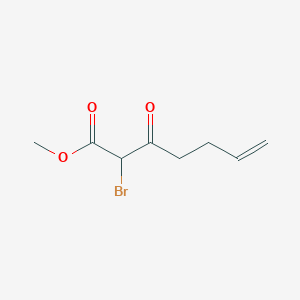
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)

![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
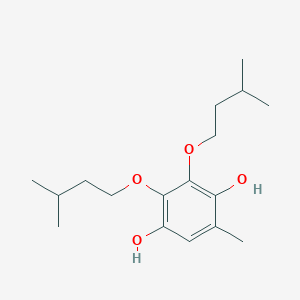
![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
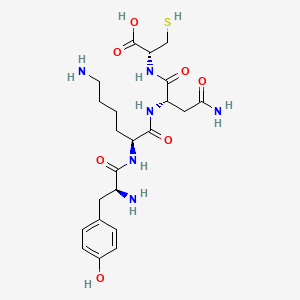
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)
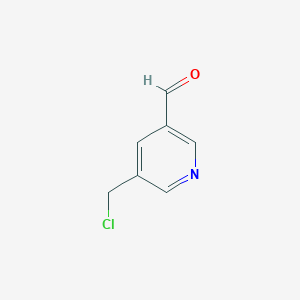



![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
